Cas no 385786-48-1 (Adaptaquin)

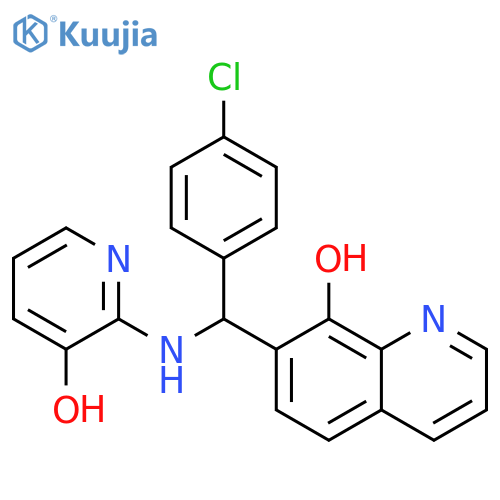

Adaptaquin structure

商品名:Adaptaquin

Adaptaquin 化学的及び物理的性質

名前と識別子

-

- Adaptaquin

- HIF Prolyl Hydroxylase Inhibitor - CAS 385786-48-1 - Calbiochem

- 7-[(4-Chlorophenyl)[(3-hydroxy-2-pyridinyl)amino]methyl]-8-quinolinol

- Hypoxia-inducible factors,peroxidation,mitochondrial,HIFs,HIF-PH,inhibit,HIF-PHD2,HIF/HIF Prolyl-Hydroxylase,Adaptaquin,Inhibitor

- Hif prolyl hydroxylase inhibitor

- Oxyquinoline, D2, #8

- 385786-48-1

- Oprea1_548052

- SJ000113373

- HMS3873K03

- 7-[(4-chlorophenyl)-[(3-hydroxypyridin-2-yl)amino]methyl]quinolin-8-ol

- AKOS016290281

- DNDI1417778

- F81767

- AF-399/40851228

- Adaptaquin?

- 7-[(4-CHLOROPHENYL)[(3-HYDROXYPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL

- MS-26157

- Oprea1_469360

- STL228115

- 7-{(4-chlorophenyl)[(3-hydroxy-2-pyridinyl)amino]methyl}-8-quinolinol

- HY-101449

- AKOS000808581

- SCHEMBL14652513

- CCG-122299

- Z56865460

- CHEMBL592608

- CS-0021361

- 7-{(4-chlorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl}quinolin-8-ol

- BDBM81383

- 7-((4-Chlorophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol

-

- インチ: 1S/C21H16ClN3O2/c22-15-8-5-14(6-9-15)18(25-21-17(26)4-2-12-24-21)16-10-7-13-3-1-11-23-19(13)20(16)27/h1-12,18,26-27H,(H,24,25)

- InChIKey: KKYHNYRUBSYTCZ-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=C(C(C3=CC=C(Cl)C=C3)NC3=NC=CC=C3O)C=2O)C=CC=1

計算された属性

- せいみつぶんしりょう: 377.0931045g/mol

- どういたいしつりょう: 377.0931045g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 474

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

- ようかいど: ≤30mg/ml in DMSO;30mg/ml in dimethyl formamide

Adaptaquin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | A225100-10mg |

Adaptaquin |

385786-48-1 | 10mg |

¥1800.00 | 2023-09-15 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9216-50mg |

Adaptaquin |

385786-48-1 | 98% | 50mg |

¥7292.00 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1256724-10mg |

Adaptaquin |

385786-48-1 | 97% | 10mg |

$175 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1256724-5mg |

Adaptaquin |

385786-48-1 | 97% | 5mg |

$140 | 2024-06-06 | |

| MedChemExpress | HY-101449-25mg |

Adaptaquin |

385786-48-1 | 99.54% | 25mg |

¥2000 | 2024-04-18 | |

| TRC | A225100-10mg |

Adaptaquin |

385786-48-1 | 10mg |

$ 207.00 | 2023-04-19 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | 400084-10mg |

Adaptaquin |

385786-48-1 | ≥95%(HPLC) | 10mg |

¥1898.00 | 2023-09-15 | |

| 1PlusChem | 1P01E4U3-10mg |

Adaptaquin |

385786-48-1 | ≥95% | 10mg |

$190.00 | 2024-05-03 | |

| A2B Chem LLC | AX38267-10mg |

Adaptaquin |

385786-48-1 | ≥95% | 10mg |

$125.00 | 2024-04-20 | |

| Ambeed | A1209379-10mg |

7-((4-Chlorophenyl)((3-hydroxypyridin-2-yl)amino)methyl)quinolin-8-ol |

385786-48-1 | 97% | 10mg |

$165.0 | 2025-03-01 |

Adaptaquin 関連文献

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

385786-48-1 (Adaptaquin) 関連製品

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:385786-48-1)Adaptaquin

清らかである:99%/99%/99%

はかる:25mg/50mg/100mg

価格 ($):316.0/534.0/910.0